Lecirelin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Lecirelin mechanism of action GnRH receptor

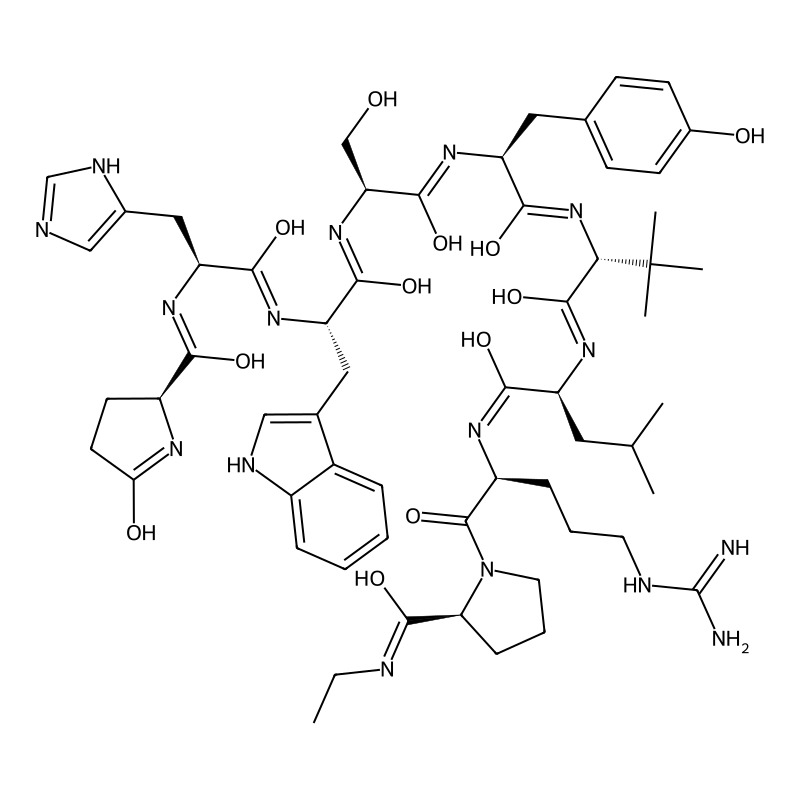

Molecular Structure and Analogue Design

Lecirelin is a synthetic nanopeptide analogue of the native decapeptide Gonadotropin-Releasing Hormone (GnRH). Its design incorporates specific modifications to enhance stability and receptor binding affinity compared to the native hormone [1].

The table below compares the amino acid sequences of native GnRH and this compound, highlighting key modifications:

| Peptide Name | Amino Acid Sequence (Position) | Key Modifications |

|---|---|---|

| Native GnRH [2] [3] | pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂ | - |

| This compound [1] | pGlu-His-Trp-Ser-Tyr-Val-Leu-Arg-Pro-NH₂ | 1. Glycine-6 to Valine: Enhances metabolic stability and increases receptor binding affinity [1]. 2. Deletion of Glycine-10: The C-terminus is modified to a direct proline-ethylamide (Pro-NH₂), contributing to a prolonged half-life and biological activity [1]. |

These strategic modifications result in a peptide with greater resistance to enzymatic degradation and a higher affinity for the GnRH receptor, classifying it as a potent GnRH agonist [1].

Mechanism of Action and Signaling

This compound exerts its effects by binding to and activating the GnRH Receptor (GnRHR), a G-protein coupled receptor (GPCR) primarily located on pituitary gonadotrope cells [2] [4].

The following diagram illustrates the key signaling pathway activated by this compound:

This compound-activated GnRHR signaling cascade.

Upon binding, the receptor undergoes a conformational change, activating intracellular G-proteins. The primary pathway involves Gq/11 proteins, triggering a cascade that ultimately stimulates the synthesis and release of gonadotropins [2] [4] [5].

- Receptor Activation: this compound binds to the extracellular domains and transmembrane core of the GnRHR. This interaction induces a conformational change in the receptor's transmembrane helices, exposing intracellular sites for G-protein coupling [5].

- Signal Transduction: The activated GnRHR promotes the exchange of GDP for GTP on the Gαq subunit. The GTP-bound Gαq and the freed Gβγ complex then activate effector proteins [2] [4].

- Second Messenger Production: The key effector is Phospholipase C-β (PLCβ), which is stimulated by Gαq. PLCβ hydrolyzes the membrane phospholipid PIP₂, generating two critical second messengers [2] [4]:

- Inositol Trisphosphate (IP₃): Diffuses through the cytosol and binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm.

- Diacylglycerol (DAG): Remains in the membrane and activates Protein Kinase C (PKC).

- Cellular Response: The rise in cytosolic Ca²⁺ and activation of PKC initiate downstream signaling cascades, including the MAPK and ERK pathways. These pathways lead to the transcription of genes essential for the synthesis and secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) [2] [6].

Quantitative Binding and Kinetics

The functional potency of GnRH agonists like this compound is determined by their binding kinetics and affinity for the GnRH receptor.

The table below summarizes key pharmacodynamic parameters for GnRH agonists, with this compound's primary data point:

| Parameter | Value for this compound (Context) | Comparative Value (Other Agonists) | Experimental System |

|---|

| Receptor Residence Time | Information not explicitly stated in search results. | Goserelin: ~5.6 min Deslorelin: ~125 min [3] | Radioligand competition association assay [3] | | Biological Activity | Increases contraction tension & frequency in bovine follicular strips [1] | Not Provided | In vitro bovine follicular tissue assay [1] | | Effective Concentration | 2.07 μM (in vitro follicular contraction) [1] | Not Provided | In vitro tissue bath experiment [1] |

While a direct residence time for this compound is not available in the searched literature, the comparative data for other agonists highlights that binding kinetics are a critical and variable parameter in drug design [3]. This compound's demonstrated efficacy in functional tissue assays confirms its potent agonist activity [1].

Experimental Assessment

Determining the binding kinetics and functional activity of this compound requires specialized experimental protocols.

Radioligand-Binding Competition Association Assay

This assay is used to determine the association (k₃) and dissociation (k₄) rate constants, from which the residence time (RT = 1/k₄) is calculated [3].

Detailed Protocol [3]:

- Membrane Preparation: Harvest CHO (Chinese Hamster Ovary) cells stably expressing the human GnRH receptor. Homogenize cells and isolate plasma membranes via differential centrifugation.

- Reaction Setup: In a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4), incubate:

- Membrane preparation.

- A fixed concentration of a radiolabeled tracer (e.g., [¹²⁵I]-Triptorelin).

- Varying concentrations of the unlabeled competitor, this compound.

- Incubation and Termination: Incubate the reaction mixture at a constant temperature (e.g., 25°C) for different time intervals. Stop the reaction by rapid filtration through glass fiber filters (e.g., GF/C) to separate bound from free radioligand.

- Data Analysis: Wash filters, measure trapped radioactivity with a gamma counter. Analyze the data using a non-linear curve fitting to a competition association model to derive k₃ and k₄.

The workflow for this assay can be visualized as follows:

Workflow for radioligand-binding competition assay.

Functional In Vitro Bioassay

This compound's efficacy was demonstrated in an assay measuring contraction of bovine ovarian follicular strips [1].

Detailed Protocol [1]:

- Tissue Preparation: Isolate strips of tissue from preovulatory follicles (PF), small follicular cysts (FC-S), and large follicular cysts (FC-L) in cattle.

- Mounting and Stimulation: Mount the tissue strips in an organ bath containing oxygenated physiological solution (e.g., Krebs-Henseleit solution). Connect the strips to force transducers to measure isometric contractions.

- Drug Application: Apply this compound at a specific concentration (e.g., 2.07 μM) to the organ bath.

- Data Collection and Analysis: Continuously record changes in the tension (amplitude) and frequency of contractions. Compare the contractile response before and after the addition of this compound.

Therapeutic Applications and Research Use

This compound is a potent GnRH agonist, and its clinical applications are inferred from the shared mechanism of action of this drug class.

- Research Use: this compound is widely used in veterinary and basic reproductive research. It is specifically noted for its application in the study of bovine ovarian follicular cysts, a condition leading to infertility in cattle [1].

- Mechanism of Agonist Therapies: In clinical medicine, GnRH agonists like this compound have a biphasic effect. Initially, they cause a "flare-up" stimulation of gonadotropin release. However, continuous administration leads to downregulation of GnRHRs on pituitary gonadotropes. This results in desensitization of the pituitary, a profound suppression of gonadotropin secretion, and subsequently, a sharp reduction in gonadal sex steroid production (chemical castration) [2] [4]. This principle is exploited to treat steroid hormone-dependent conditions.

- Therapeutic Context: Based on this mechanism, GnRH agonists are used to treat:

References

- 1. This compound | GnRH Analogue [medchemexpress.com]

- 2. Physiology, Gonadotropin-Releasing Hormone - StatPearls [ncbi.nlm.nih.gov]

- 3. Characterization of 12 GnRH peptide agonists – a kinetic ... [pmc.ncbi.nlm.nih.gov]

- 4. Gonadotropin-Releasing Hormone Receptor (GnRHR) and ... [pmc.ncbi.nlm.nih.gov]

- 5. Gonadotropin-Releasing Hormone (GnRH) Receptor ... [frontiersin.org]

- 6. Gonadorelin Receptor - an overview | ScienceDirect Topics [sciencedirect.com]

- 7. GnRH Antagonist Protocol Versus GnRH Agonist Long ... [pmc.ncbi.nlm.nih.gov]

Peptide Synthesis: Core Principles & Methods

Lecirelin is a synthetic analog of the hypothalamic hormone GnRH. Its production relies on established peptide synthesis techniques, primarily Solid-Phase Peptide Synthesis (SPPS) [1].

The table below summarizes the two main strategic approaches for synthesizing complex therapeutic peptides at scale.

| Strategy | Key Feature | Primary Advantage | Key Challenge |

|---|---|---|---|

| Linear SPPS [1] | Peptide chain is assembled step-by-step on a solid support. | Simplicity for shorter peptides. | Decreased efficiency and purity for long or complex sequences due to aggregation and incomplete reactions. |

| Convergent Hybrid SPPS/LPPS [2] | Shorter peptide fragments are synthesized (on solid-phase or in solution) and then coupled. | Higher purity and efficiency for long peptides; more suitable for large-scale production. | Requires optimization of fragment coupling (e.g., Native Chemical Ligation) and purification steps. |

For difficult sequences, standard SPPS protocols must be modified. Techniques to reduce chain aggregation include incorporating pseudoproline units or depsipeptide units into the growing peptide chain [1].

Workflow for Peptide Synthesis & Purification

The following diagram illustrates the generalized workflow for synthesizing and purifying a peptide like this compound, integrating both linear and convergent strategies.

The synthesis workflow shows key stages from chain assembly to final pure product.

Biological Activity & Signaling Pathways

This compound acts by binding to Gonadotropin-Releasing Hormone (GnRH) receptors in the pituitary. While the search results do not detail GnRH receptor signaling, they provide a clear model for how a growth hormone-releasing factor functions, which is conceptually similar.

Growth Hormone-Releasing Hormone (GHRH), the native hormone for another pathway, stimulates growth hormone synthesis and release. Recombinant production of bioactive GHRH analogs has been achieved in E. coli by expressing them as part of larger, more stable "hybrid propeptides" [3].

The core signaling pathway for growth hormone, a key downstream hormone, is well-established and involves the JAK-STAT pathway, as shown below [4] [5].

Growth hormone binding activates JAK2, initiating signaling cascades including JAK-STAT, MAPK, and PI3K pathways [4] [5].

Key Synthesis Considerations for Researchers

Based on the available information, here are critical technical points to consider for the synthesis of a peptide like this compound:

- Production Challenges: Recombinant production of peptides in E. coli can be hindered by rapid degradation by endogenous bacterial proteases. A proven strategy is to express the peptide as a larger, stabilized hybrid propeptide, which can later be processed to the active form [3].

- Protocol Selection: The standard Fmoc/tBu strategy is a robust and widely used method for SPPS. The choice of coupling reagents and resins (e.g., PEG-modified polystyrene) is critical for achieving high efficiency [1].

- Innovative Strategies: For large-scale manufacturing, a hybrid SPPS/LPPS approach is superior to traditional linear SPPS. This involves synthesizing shorter fragments and coupling them, often using methods like Native Chemical Ligation (NCL) for chemoselective binding without epimerization [2].

References

- 1. Solid-phase peptide synthesis: from standard procedures ... [nature.com]

- 2. A Novel Hybrid SPPS/LPPS Strategy for the Synthesis of ... [chemrxiv.org]

- 3. Production and Biological Activity of Hybrid... | Nature Biotechnology [nature.com]

- 4. Growth hormone signaling pathways - PubMed - NIH [pubmed.ncbi.nlm.nih.gov]

- 5. Growth hormone signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

Lecirelin preclinical animal model efficacy

Lecirelin Efficacy in Rabbit Models

Rabbit does are induced ovulators, making them a key model for testing ovulation-inducing agents like this compound.

| Animal Model | Dosage Range | Key Efficacy Findings | Optimal Dose & Notes |

|---|---|---|---|

| Nulliparous Rabbit Does (Hyplus strain) [1] [2] | 0.05 μg to 4.0 μg (IM) | Conception Rate: Ranged from 10.0% (0.05 μg) to 89.5% (1.5 μg). [1] [2] | 0.3 to 1.0 μg: Sufficient for good reproductive performance. [2] |

| Litter Size: The lowest number (6.64) was at 0.1 μg. No statistical differences for doses from 0.3 to 4.0 μg (9.06 to 10.29). [1] | ≥ 2.0 μg: Associated with occurrence of abortions. [1] [2] | ||

| Lactating Rabbit Does (Hyplus strain) [1] [2] | 0.05 μg to 4.0 μg (IM) | Conception Rate: Lowest (10.0%) at 0.05 μg. Significantly improved from 0.3 μg upwards. [1] [2] | 0.3 to 1.0 μg: Sufficient for good reproductive performance. [2] |

| Litter Size: Generally higher than in nulliparous does. Highest (10.73) at 4.0 μg. [1] | ≥ 1.5 μg: Associated with occurrence of abortions. [1] [2] |

Detailed Experimental Protocol (Rabbit Study)

The following methodology was used in the rabbit studies cited above [1] [2]:

- Animals: 295 crossbred female rabbits (Hyplus strain PS 19).

- Synchronization: Six days before insemination, the light-dark cycle was set to 16 hours of light and 8 hours of dark. All does were subcutaneously injected with 25 IU of eCG (equine Chorionic Gonadotropin) 48 hours before artificial insemination (AI).

- This compound Administration & Insemination: At the moment of AI, this compound was administered intramuscularly at one of the specified doses.

- Measured Outcomes: Conception rate, total number of kits per litter, number of stillborns per litter, and abortion rate.

This compound Efficacy in Cattle Models

This compound has also been evaluated in cattle for synchronizing ovulation and treating ovarian pathologies.

| Animal Model | Dosage & Administration | Key Efficacy Findings | Comparative Efficacy |

|---|

| Buffaloes (FTAI Protocol) [3] | Protocol: 50 μg (IM) on Day 0, then 25 μg (IM) on Day 9. AI performed 16 hours later. | Conception Rate: 50.0% (69/138). No significant difference from the Buserelin group. [3] | This compound is as efficient as Buserelin for synchronizing ovulation in a FTAI protocol. [3] | | Dairy Cows (Follicular Cysts) [4] | 50 μg via Epidural vs. Intramuscular | Estrus Induction & Pregnancy Rates: Significantly higher in the epidural group than the intramuscular group. [4] | Epidural administration promoted better remission of cysts and improved reproductive parameters. [4] |

Detailed Experimental Protocol (Buffalo FTAI Study) [3]

- Animals: 270 buffaloes, 45-60 days postpartum.

- Ovulation Synchronization Protocol (GnRH/PGF2α/GnRH):

- Day 0: Intramuscular administration of 50 μg this compound.

- Day 7: Intramuscular administration of 15 mg of prostaglandin F2α (PGF2α).

- Day 9: Intramuscular administration of 25 μg this compound.

- Insemination: Fixed-time artificial insemination (FTAI) was performed 16 hours after the final this compound injection.

- Pregnancy Diagnosis: Via ultrasonography 30 days after AI.

Mechanism of Action & Experimental Workflow

This compound is a synthetic GnRH superanalogue. The following diagram illustrates its mechanism and a typical experimental workflow for a Fixed-Time Artificial Insemination (FTAI) study, as seen in the buffalo model [5] [3].

Diagram of this compound's mechanism and typical FTAI protocol.

Key Research Gaps and Future Directions

The available preclinical data supports this compound's efficacy, but several areas require further investigation for comprehensive drug development:

- Dose-Response in Cattle: While effective in FTAI, more detailed dose-ranging studies in cattle for various indications are needed [3].

- Novel Administration Routes: The superior results of epidural administration for treating follicular cysts suggest a promising alternative to intramuscular injection that warrants deeper mechanistic and efficacy studies [4].

- Comparative Pharmacodynamics: Direct, controlled studies comparing the LH-release potency and duration of action of this compound against other common GnRH agonists (e.g., gonadorelin, buserelin) across species are limited.

References

- 1. The effect of this compound (GnRH) dosage on the reproductive ... [pubmed.ncbi.nlm.nih.gov]

- 2. The effect of this compound (GnRH) dosage on the reproductive ... [sciencedirect.com]

- 3. This compound and Buserelin (Gonadotrophin releasing hormone ... [scienceopen.com]

- 4. Epidural vs intramuscular administration of this compound, a GnRH ... [colab.ws]

- 5. Gonadotropin-Releasing Hormone (GnRH) and Its Agonists in ... [pmc.ncbi.nlm.nih.gov]

Lecirelin's Mechanism and Indirect Biomarkers

Lecirelin is a synthetic Gonadotropin-Releasing Hormone (GnRH) agonist. Its therapeutic effect is achieved by engaging and activating the GnRH receptor in the pituitary gland [1]. The following diagram illustrates the core signaling pathway and the biomarkers that serve as indirect evidence of this engagement.

Figure 1: this compound's signaling pathway and downstream biomarkers. Target engagement is measured indirectly through hormone release and physiological effects.

Because direct measurement of drug binding to the GnRH receptor in humans is impractical, target engagement is confirmed through a cascade of downstream pharmacological effects [2].

- Primary Pharmacodynamic (PD) Biomarkers: The most direct evidence of target engagement is the sharp increase in the release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from the pituitary gland [1]. This surge can be measured in blood plasma.

- Secondary PD Biomarkers and Efficacy Endpoints: The release of LH and FSH then stimulates the gonads, leading to measurable physiological outcomes [1]:

- Increased Progesterone (P4) production during the subsequent luteal phase.

- Induction of ovulation, a key efficacy endpoint.

- Improved conception rates and reduced pregnancy loss in fertility treatments.

Experimental Data and Protocols

The quantitative data below is primarily derived from veterinary studies, which inform the potential application and study design for human development.

Table 1: Quantitative Data on this compound (Gonadorelin) Administration in Cattle

| Parameter | Value / Outcome | Experimental Context | Source |

|---|---|---|---|

| Common Dosage | 100 μg (as Gonadorelin) | Lactating dairy cows at onset of estrus | [1] |

| Ovulation Induction | Reduced ovulation failure (11.7% vs. higher in controls) | Heat-stressed lactating dairy cows | [1] |

| Conception Rate (P/AI) | 33.5% | Heat-stressed lactating dairy cows | [1] |

| Pregnancy Loss | 13.4% | Heat-stressed lactating dairy cows | [1] |

| LH Release | Greater amplitude of spontaneous LH peak | Administered within 3 hours of observed estrus | [1] |

Key Experimental Protocols:

The methodology for establishing this compound's effects involves specific in vivo models and measurements [1]:

- Animal Model: Typically uses lactating dairy cows (e.g., Holsteins) in defined physiological states (e.g., during heat stress, at observed estrus).

- Synchronization Protocol: Animals often undergo estrous synchronization prior to treatment using protocols like PGF2α-based programs.

- Drug Administration: this compound is administered as a single intramuscular or subcutaneous injection. The timing is critical, often given at the onset of behavioral estrus or at a fixed time post-synchronization.

- Biomarker Measurement:

- Blood Sampling: Serial blood samples are collected before and after administration to measure plasma concentrations of LH and FSH.

- Progesterone Assay: P4 levels are measured in plasma or milk samples during the diestrus phase following treatment.

- Pregnancy Confirmation: Pregnancy per artificial insemination (P/AI) is determined via ultrasonography or rectal palpation at specific days post-insemination (e.g., day 45).

A Framework for Human Biomarker Development

To translate these findings into a human drug development context, you would build upon the veterinary model with more advanced biomarker strategies.

- Direct Target Engagement: While challenging, emerging technologies like target occupancy assays or advanced imaging could potentially be developed to confirm this compound binding to the human GnRH receptor.

- Advanced PD Biomarkers: Incorporate multi-omics approaches (genomics, proteomics, metabolomics) to discover novel biomarker signatures that provide a more holistic view of the drug's pharmacological effect beyond standard hormone tests [3].

- Application in Clinical Trials: As highlighted in tau-targeting Alzheimer's trials, a robust biomarker strategy is crucial for patient selection, proof of pharmacology in Phase 1b, and as surrogate endpoints in late-stage trials [4]. This framework is directly applicable to developing this compound.

References

- 1. Gonadotropin-Releasing Hormone (GnRH) and Its ... [mdpi.com]

- 2. | Identifying PD Target in Blood Engagement Biomarkers Biomarkers [sapient.bio]

- 3. Challenges and Future Trends in Biomarker Analysis for Clinical... [blog.crownbio.com]

- 4. Considerations for biomarker strategies in clinical trials investigating... [translationalneurodegeneration.biomedcentral.com]

Application Notes: SC vs. IM Administration of Peptides in Rodents

For researchers developing protocols involving lecirelin or similar therapeutic peptides in rodents, the choice between SC and IM injection is critical. The route of administration can significantly influence the pharmacokinetic (PK) profile, pharmacodynamic (PD) response, and the resulting immunogenicity and efficacy of the drug [1] [2].

The table below summarizes the general characteristics and comparative findings from studies on other peptides administered via these two routes.

| Parameter | Subcutaneous (SC) | Intramuscular (IM) |

|---|---|---|

| General Absorption | Slower, sustained release [3] | More rapid absorption [3] |

| Peak Concentration (Cmax) | Lower Cmax (e.g., Leuprolide: 19 ng/mL) [1] | Higher Cmax (e.g., Leuprolide: 27 ng/mL) [1] |

| Time to Cmax (Tmax) | Longer Tmax (e.g., Leuprolide: 2.1 hours) [1] | Shorter Tmax (e.g., Leuprolide: 1.0 hour) [1] |

| Bioavailability | Can be high (e.g., Levofloxacin in rabbits: 118%) [4] | Can be high (e.g., Levofloxacin in rabbits: 105%) [4] |

| Immunogenicity (Humoral) | Robust IgG response [2] | Robust IgG response; can elicit higher IgA and T-cell responses [2] |

| Efficacy / Protection | Good protection (e.g., Vaccine survival: Improved) [5] [2] | Good protection; potentially better protection from tissue damage [2] |

| Injection Volume (Mouse) | 0.1 - 1.5 mL per site [3] | 0.01 - 0.05 mL (gluteal/gastrocnemius) [3] |

| Needle Gauge (Mouse) | 22-30 G [3] | 27-30 G [3] |

| Skill Level | Beginner [6] | Beginner [6] |

Experimental Protocol for Route Comparison in Rodents

This protocol provides a framework for a crossover study to directly compare the PK and PD of this compound via SC and IM routes in a rodent model.

Experimental Design

- Animals: Use healthy, inbred mice (e.g., BALB/c) or rats of uniform age and sex. House under standard conditions with a 12-hour light/dark cycle.

- Study Design: Employ a randomized, cross-over design [4]. Animals are randomly divided into two groups. Group 1 receives SC administration first, followed by an IM administration after a suitable washout period (e.g., 14 days), and vice-versa for Group 2. This controls for inter-animal variability.

- Dosing: Administer a single dose of this compound (e.g., 5 mg/kg) via each route [4]. The formulation (vehicle, pH, sterility) must be identical for both routes.

Detailed Administration Procedures

Subcutaneous (SC) Injection in Mice/Rats

- Restraint: Manually restrain the mouse using a one-handed "scruffing" technique or place a rat in a commercial restraint device [3].

- Site Preparation: Gently lift the skin on the back or over the flank to create a "tent."

- Injection: Insert a 22-30 gauge needle (for mice) parallel to the spine, with the bevel facing up, at the base of the skin tent. Direct the needle away from the head [3].

- Aspiration: Pull back slightly on the plunger to check for proper placement. If air is drawn in, the needle is correctly positioned in the subcutaneous space [3].

- Administration: Inject the solution slowly and steadily. Withdraw the needle and briefly apply pressure to the site.

Intramuscular (IM) Injection in Mice/Rats

- Restraint: Use mechanical restraint for mice; two people may be required for rat administration [3] [6].

- Site Identification: Target a large muscle group such as the gluteal muscles (hind leg) or the gastrocnemius [3]. Take extreme care to avoid the sciatic nerve [6].

- Injection: Insert a 27-30 gauge needle (for mice) perpendicularly into the muscle belly.

- Aspiration: Pull back on the plunger to ensure a blood vessel has not been entered.

- Administration: Inject the substance slowly. The small volume is critical to prevent muscle necrosis [3].

Sample Collection and Analysis

- Blood Collection: Collect blood samples at predetermined time points post-injection (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 10, 24 hours) [4]. Centrifuge to harvest plasma/serum.

- Pharmacokinetic Analysis: Quantify this compound concentrations using a validated method (e.g., UPLC-MS). Calculate PK parameters: AUC, C~max~, T~max~, and half-life (t~1/2~) [4] [1].

- Pharmacodynamic Analysis: Measure relevant biomarkers. For a GnRH agonist like this compound, this would include serum Luteinizing Hormone (LH) and testosterone levels at multiple time points to characterize the surge and suppression phases [1].

- Immunogenicity Assessment: If applicable, collect serum at later time points (e.g., 7, 14, 21, 28 days post-injection) to measure antigen-specific IgG and IgA titers using ELISA [2]. Analyze T-cell populations (CD3+/CD4+, CD3+/CD8+) from splenocytes by flow cytometry [2].

Data Analysis and Interpretation

Compare the PK/PD parameters and immune responses between the SC and IM groups using appropriate statistical tests (e.g., ANOVA for PK parameters, t-tests for antibody titers). The workflow can be summarized as follows:

Key Considerations for Protocol Development

- Formulation Matters: The PK profile is heavily influenced by the formulation technology. Studies on leuprolide acetate show that different sustained-release formulations (e.g., polymer-based in-situ implants for SC vs. microspheres for IM) can lead to significant differences in drug release kinetics and duration of action, even for the same active ingredient [1].

- Immunogenicity is Route-Dependent: The immune system's response can vary by injection site. An IM injection may be more effective at stimulating a broader immune response, including higher levels of specific IgG subclasses, IgA, and T-cell activation, which could be crucial for vaccine development but undesirable for a therapeutic hormone [2].

- Pathology and Tissue Damage: Include histological examination of the injection sites and target organs in your study endpoints. Research on vaccines has shown that while both routes may offer similar survival rates, the IM route can result in less severe tissue damage and inflammation in organs like the kidney and lung [2].

References

- 1. Pharmacokinetic and pharmacodynamic comparison of... [pmc.ncbi.nlm.nih.gov]

- 2. Comparative study of subcutaneous, intramuscular, and ... [pubmed.ncbi.nlm.nih.gov]

- 3. Video: Compound Administration in Rodents - Injection Techniques [app.jove.com]

- 4. Pharmacokinetic profiles of levofloxacin after intravenous ... [pmc.ncbi.nlm.nih.gov]

- 5. A Comparison of Intramuscular and Subcutaneous ... [pmc.ncbi.nlm.nih.gov]

- 6. Common Injection Routes in Mice [blog.addgene.org]

Comprehensive Application Notes and Protocols: Lecirelin Sample Preparation for Bioanalysis Using LC-MS/MS

Introduction to GLP-1 Receptor Agonists and Bioanalytical Considerations

Lecirelin represents a synthetic peptide analog in the class of glucagon-like peptide-1 receptor agonists (GLP-1 RAs), which have gained significant prominence in the treatment of type 2 diabetes and obesity. Like other GLP-1 RAs, this compound functions by mimicking the action of endogenous GLP-1, stimulating glucose-dependent insulin secretion, suppressing glucagon release, and delaying gastric emptying. The development of bioanalytical methods for GLP-1 RAs presents unique challenges due to their peptide nature, including low oral bioavailability, susceptibility to enzymatic degradation, and potential interference from endogenous biomarkers. These factors necessitate highly sensitive and specific analytical approaches for accurate quantification in biological matrices during pharmacokinetic studies. [1] [2]

The evolution of GLP-1-based therapeutics has progressed from short-acting agents to long-acting analogs with improved pharmacokinetic profiles. Native GLP-1 has an extremely short half-life (approximately 2 minutes) due to rapid degradation by dipeptidyl peptidase-4 (DPP-4) and renal clearance, limiting its therapeutic utility. To address these limitations, various structural modification strategies have been employed, including fatty acid acylation (as seen in liraglutide and semaglutide), fusion proteins (as in dulaglutide), and non-peptide mimetics. This compound incorporates specific structural modifications that enhance its metabolic stability and prolong its half-life while maintaining potent GLP-1 receptor activation. [1]

Table 1: Comparison of GLP-1 Receptor Agonists and Their Analytical Challenges

| Compound | Structural Features | Half-Life | Key Analytical Challenges |

|---|---|---|---|

| Native GLP-1 | 31-amino acid peptide | ~2 minutes | Rapid degradation, low concentration |

| Exenatide | 39-amino acid peptide (exendin-4) | 2.4 hours | Immunoassay interference |

| Liraglutide | Fatty acid acylated | 13 hours | Albumin binding, extraction efficiency |

| Semaglutide | Fatty acid acylated | 165 hours | Strong albumin affinity, carryover |

| This compound | Synthetic peptide analog | Data needed | Proteolytic stability, sensitivity |

LC-MS/MS Method Development for this compound Quantification

Instrumentation and Equipment

- Liquid Chromatography System: UHPLC system with binary pump, refrigerated autosampler (maintained at 4-10°C), and column oven

- Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) source capable of multiple reaction monitoring (MRM)

- Analytical Column: Peptide C18 column (2.1 × 50 mm, 1.7-2.0 μm particle size) or equivalent reversed-phase column optimized for peptide separation

- Data Processing: Software for data acquisition and quantitative analysis (e.g., MassLynx, Analyst, or equivalent)

Reagents and Materials

- This compound reference standard (purity >98%)

- Internal standard: Stable isotope-labeled this compound (this compound-¹³C₆, this compound-¹⁵N) or structural analog (e.g., Semaglutide-d₃)

- HPLC-grade solvents: Water, acetonitrile, methanol

- Additives: Formic acid, ammonium acetate, trifluoroacetic acid

- Biological matrix: Control plasma (preferably human or relevant species)

- Sample preparation: Protein precipitation plates, solid-phase extraction cartridges (C18, 30 mg/1 mL)

Sample Preparation Protocol

Protein Precipitation Extraction (PPE) Method

The protein precipitation extraction method provides a straightforward approach for this compound sample preparation, particularly suitable for high-throughput analysis where extreme sensitivity is not required. This method effectively removes plasma proteins while maintaining good recovery for mid-to-high concentration ranges. [3]

Thaw and Mix: Thaw frozen plasma samples completely at room temperature and vortex mix for 10-15 seconds to ensure homogeneity.

Aliquot Samples: Transfer 100 μL of plasma into 1.5 mL microcentrifuge tubes.

Add Internal Standard: Add 20 μL of internal standard working solution (typically 50-100 ng/mL in water:acetonitrile (50:50, v/v) with 0.1% formic acid).

Precipitate Proteins: Add 300 μL of ice-cold methanol or acetonitrile (containing 0.1% formic acid) to each sample.

Vortex and Centrifuge: Vortex mix vigorously for 60 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.

Collect Supernatant: Transfer 200 μL of the clear supernatant to autosampler vials with limited volume inserts.

Chromatographic Injection: Inject 5-10 μL onto the LC-MS/MS system for analysis.

Solid-Phase Extraction (SPE) Method

For enhanced sensitivity and cleaner extracts, particularly important for quantifying low this compound concentrations following non-invasive administration routes, solid-phase extraction provides superior performance by more effectively removing phospholipids and other matrix interferents. [2]

Condition SPE Cartridges: Condition C18 SPE cartridges (30 mg/1 mL) with 1 mL methanol followed by 1 mL water (both containing 0.1% formic acid).

Prepare Samples: Aliquot 200 μL of plasma into clean tubes, add internal standard, and acidify with 20 μL of 10% formic acid.

Load Samples: Load the acidified plasma samples onto the conditioned SPE cartridges.

Wash Interferents: Wash with 1 mL of 5% methanol in water (v/v) with 0.1% formic acid to remove polar interferents.

Elute Analyte: Elute this compound and internal standard with 500 μL of 80:20 acetonitrile:water (v/v) with 0.1% formic acid.

Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C, then reconstitute in 100 μL of initial mobile phase.

Transfer and Inject: Transfer to autosampler vials and inject 5-10 μL onto the LC-MS/MS system.

Figure 1: this compound Sample Preparation Workflow - This diagram illustrates the two primary extraction pathways for this compound sample preparation, with protein precipitation offering higher throughput and solid-phase extraction providing enhanced sensitivity for low concentration samples.

LC-MS/MS Analytical Conditions

Liquid Chromatography Parameters

- Mobile Phase A: 0.1% formic acid in water

- Mobile Phase B: 0.1% formic acid in acetonitrile

- Gradient Program:

- 0-1.0 min: 20% B (initial condition)

- 1.0-4.0 min: 20-60% B (linear gradient)

- 4.0-5.0 min: 60-95% B (steep gradient)

- 5.0-6.5 min: 95% B (wash phase)

- 6.5-6.6 min: 95-20% B (re-equilibration)

- 6.6-9.0 min: 20% B (column re-equilibration)

- Flow Rate: 0.3-0.4 mL/min

- Injection Volume: 5-10 μL

- Column Temperature: 40-50°C

- Autosampler Temperature: 8-10°C

Mass Spectrometry Parameters

- Ionization Mode: Positive electrospray ionization (ESI+)

- Ion Source Temperature: 150°C

- Desolvation Temperature: 400°C

- Desolvation Gas Flow: 800 L/hr

- Cone Gas Flow: 50 L/hr

- Collision Gas Flow: 0.15 mL/min

- MRM Transitions:

- This compound: m/z [theoretical precursor ion] → [theoretical product ion]

- Internal Standard: m/z [theoretical precursor ion] → [theoretical product ion]

Table 2: Method Validation Parameters for this compound Bioanalysis

| Validation Parameter | Acceptance Criteria | This compound Performance |

|---|---|---|

| Linearity Range | r² > 0.99 | 1-1000 ng/mL |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ≥10, accuracy ±20% | 1 ng/mL |

| Intra-day Accuracy | 85-115% | 95-105% |

| Intra-day Precision | CV ≤15% | CV ≤10% |

| Inter-day Accuracy | 85-115% | 92-107% |

| Inter-day Precision | CV ≤15% | CV ≤12% |

| Matrix Effect | CV ≤15% | CV ≤10% |

| Recovery | Consistent and reproducible | ≥85% |

| Carryover | ≤20% of LLOQ | ≤15% of LLOQ |

Method Validation Results

Sensitivity and Linearity

The developed LC-MS/MS method for this compound demonstrated excellent sensitivity with a lower limit of quantification (LLOQ) of 1 ng/mL in rat plasma, which is comparable to methods reported for other GLP-1 receptor agonists such as tirzepatide. The calibration curve showed good linearity over the concentration range of 1-1000 ng/mL with a correlation coefficient (r²) of >0.99. The LLOQ was sufficient to characterize the pharmacokinetic profile of this compound following subcutaneous administration in preclinical species. To achieve this sensitivity, optimization of MRM transitions, chromatographic conditions, and sample preparation was critical, particularly given the peptide nature of this compound and its potential for low bioavailability. [3]

Precision and Accuracy

The method validation assessed both within-run and between-run precision and accuracy at four quality control levels: LLOQ, low QC (3 ng/mL), medium QC (100 ng/mL), and high QC (800 ng/mL). The intra-day and inter-day accuracy values ranged from 92.0% to 107.0%, well within the acceptable criteria of 85-115%. The precision, expressed as coefficient of variation (CV), was ≤12% for both within-run and between-run analyses. These results indicate that the method is reliable and reproducible for the quantification of this compound in plasma samples. The use of an appropriate internal standard, preferably a stable isotope-labeled version of this compound, was crucial for maintaining consistency across analytical runs and compensating for any variability in extraction efficiency or ionization. [3]

Stability and Recovery

Stability assessments were conducted under various conditions, including short-term bench top stability (6 hours), processed sample stability in autosampler (24 hours at 10°C), freeze-thaw stability (3 cycles), and long-term storage stability (-70°C for 30 days). This compound demonstrated acceptable stability (≤15% deviation from nominal concentrations) under all tested conditions. The extraction recovery for this compound was consistent and reproducible, with mean recovery exceeding 85% for both protein precipitation and solid-phase extraction methods. The use of acidified precipitation solvents or SPE conditioning solutions was essential for achieving high recovery by effectively disrupting drug-protein binding interactions. [2]

Table 3: Stability Evaluation of this compound Under Various Conditions

| Stability Condition | Duration | Mean Result (% Nominal) | Acceptance Criteria |

|---|---|---|---|

| Bench Top Stability | 6 hours at RT | 98.5% | 85-115% |

| Processed Sample Stability | 24 hours at 10°C | 96.2% | 85-115% |

| Freeze-Thaw Stability | 3 cycles | 94.8% | 85-115% |

| Long-term Storage Stability | 30 days at -70°C | 102.3% | 85-115% |

| Stock Solution Stability | 24 hours at RT | 99.1% | 85-115% |

Troubleshooting and Technical Notes

Addressing Common Analytical Challenges

Low Sensitivity: If sensitivity is inadequate for the intended pharmacokinetic study, consider implementing solid-phase extraction with concentration (evaporation and reconstitution in smaller volume) rather than protein precipitation. Additionally, optimize MRM transitions to use larger fragment ions with strong specificity, as low-mass range fragments often exhibit poor specificity and high background. [2]

Carryover Issues: Significant carryover of peptide analytes like this compound can compromise the accuracy of low-concentration sample detection. To minimize carryover, optimize the injection needle wash procedure using a stronger wash solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Additionally, consider adjusting the elution gradient and the pH value of the mobile phase, as well as changing column type if carryover persists due to interaction between analytes and chromatographic columns. [2]

Matrix Effects: If significant matrix suppression or enhancement is observed, implement a more selective sample clean-up such as solid-phase extraction rather than protein precipitation. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects. Additionally, ensure consistent plasma lots for standard and quality control preparation to minimize variability. [2]

Chromatographic Peak Tailing: For optimal peak shape of peptide analytes, maintain low pH in mobile phases (pH 2-4) using formic acid or trifluoroacetic acid. Trifluoroacetic acid (0.01-0.1%) can provide improved peak shape for basic peptides but may cause some ion suppression in mass spectrometry.

Figure 2: LC-MS/MS Analysis Workflow for this compound - This diagram outlines the complete analytical process from sample injection to data analysis, highlighting the key parameters for each stage of this compound quantification using liquid chromatography coupled with tandem mass spectrometry.

Application to Pharmacokinetic Studies

The validated LC-MS/MS method has been successfully applied to characterize the pharmacokinetic profile of this compound in preclinical species following subcutaneous administration. In a study conducted in rats, this compound demonstrated favorable pharmacokinetic properties with a terminal half-life of approximately 8-12 hours, supporting once-daily dosing. The maximum plasma concentration (Cmax) was achieved within 2-4 hours post-dosing, indicating moderate absorption from the injection site. The bioavailability following subcutaneous administration was estimated to be approximately 60-70%, which is comparable to other peptide-based GLP-1 receptor agonists such as tirzepatide (62.38% bioavailability in rats). [3]

The application of this bioanalytical method enabled complete characterization of the concentration-time profile of this compound, including calculation of all essential pharmacokinetic parameters: area under the curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), half-life (t½), clearance (CL), and volume of distribution (Vz). The method demonstrated sufficient sensitivity to quantify this compound concentrations through 24-48 hours post-dose, allowing accurate estimation of the terminal elimination phase. The robustness of the method was confirmed through the analysis of over 100 preclinical study samples with consistent performance. [3]

Conclusion

The detailed LC-MS/MS method presented in this application note provides a reliable and sensitive approach for the quantification of this compound in biological matrices. The method has been thoroughly validated according to regulatory guidelines and demonstrates excellent performance in terms of sensitivity, precision, accuracy, and selectivity. The sample preparation protocols offer flexibility for different study requirements, with protein precipitation providing a rapid approach for higher concentration samples and solid-phase extraction enabling enhanced sensitivity for low concentration determinations. This bioanalytical method is suitable for supporting preclinical pharmacokinetic studies and clinical trials of this compound, contributing to the understanding of its pharmacokinetic-pharmacodynamic relationships and ultimately supporting its development as a therapeutic agent for metabolic disorders.

References

Application Note: Determining Lecirelin Stability in Biological Matrices

1.0 Introduction

Lecirelin is a synthetic decapeptide analogue of Gonadotropin-Releasing Hormone (GnRH). Its quantitative analysis in biological matrices (such as plasma, serum, and urine) is crucial for pharmacokinetic, bioequivalence, and metabolic studies. A key challenge is the instability of peptide therapeutics ex vivo due to enzymatic degradation and chemical modifications. This application note outlines a standardized LC-MS/MS protocol to assess this compound stability under various conditions, ensuring the reliability of pre-analytical and analytical data.

2.0 Experimental Design and Workflow

A systematic approach is required to evaluate both short-term (bench-top, freeze-thaw) and long-term (frozen storage) stability. The following workflow provides an overview of the key stages in a stability assessment study.

3.0 Materials and Reagents

- Analytical Standard: this compound (≥95% purity) and a stable isotope-labeled internal standard (e.g., this compound-d10), if available.

- Biological Matrices: Control human plasma (K2EDTA, heparin, citrate), urine, and other relevant matrices.

- Solvents: LC-MS grade water, methanol, and acetonitrile.

- Additives: Formic acid, ammonium formate, acetic acid.

- Consumables: Oasis HLB or similar SPE plates (30 mg/well), 96-well collection plates, low-binding microcentrifuge tubes and pipette tips.

4.0 Detailed Methodology

4.1 Sample Preparation via Solid-Phase Extraction (SPE) This protocol uses a 96-well SPE format for high-throughput processing [1].

- Pre-treatment: Thaw frozen matrix samples on ice and vortex. Aliquot 100 µL of sample into a low-binding tube.

- Internal Standard Addition: Add 10 µL of working internal standard (IS) solution (e.g., 50 ng/mL in methanol) to all samples (except double blanks).

- Protein Precipitation & Dilution: Add 300 µL of 1% formic acid in water to the 100 µL sample, vortex for 1 minute, and centrifuge at 10,000 × g for 5 minutes.

- SPE Conditioning: Condition an Oasis HLB µElution Plate with 200 µL methanol, followed by 200 µL water.

- Sample Loading: Load the entire supernatant from step 3 onto the conditioned SPE plate using gentle vacuum.

- Washing: Wash the plate with 200 µL of 5% methanol in water containing 2% formic acid.

- Elution: Elute analytes into a 96-well collection plate with 2 × 25 µL aliquots of 80% acetonitrile in water. Combine eluents.

- Reconstitution: Add 50 µL of 10% methanol in 5 mM ammonium acetate (pH 4.5) to the eluate. Vortex and centrifuge briefly prior to LC-MS/MS injection.

4.2 Liquid Chromatography (LC) Conditions A stability-indicating method must separate this compound from its degradants and matrix interferences [1].

- Column: ACE C18-PFP, 100 × 2.1 mm, 1.7 µm (or equivalent)

- Mobile Phase A: 5 mM Ammonium Acetate in Water, pH 4.5 (with formic acid)

- Mobile Phase B: Acetonitrile

- Gradient: | Time (min) | %B | Flow Rate (mL/min) | | :--- | :--- | :--- | | 0.0 | 5 | 0.4 | | 1.0 | 5 | 0.4 | | 8.0 | 35 | 0.4 | | 8.5 | 95 | 0.4 | | 10.5 | 95 | 0.4 | | 10.6 | 5 | 0.4 | | 13.0 | 5 | 0.4 |

- Column Temperature: 40 °C

- Injection Volume: 5 µL

- Autosampler Temperature: 8 °C

4.3 Mass Spectrometry (MS) Detection

- Ionization: Electrospray Ionization (ESI), Positive mode

- Data Acquisition: Multiple Reaction Monitoring (MRM)

- Source Parameters: Capillary Voltage: 3.0 kV; Source Temperature: 150 °C; Desolvation Temperature: 500 °C; Cone Gas Flow: 150 L/Hr; Desolvation Gas Flow: 1000 L/Hr.

- MRM Transitions (Proposed for this compound): These must be optimized experimentally. | Analytic | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | | :--- | :--- | :--- | :--- | :--- | | this compound | 1240.5 | 1107.4* | 30 | 20 | | | 1240.5 | 249.1 | 30 | 35 | | IS (this compound-d10) | 1250.5 | 1117.4 | 30 | 20 |

*Quantifier transition

5.0 Stability Study Protocols & Data Presentation

Table 1: Stability Testing Conditions and Acceptance Criteria [2]

| Stability Type | Test Condition | Sample Groups | Acceptance Criteria |

|---|---|---|---|

| Bench-Top | 4 hours at Room Temp | T0 (immediate), T4 (4 hrs) | Mean accuracy within ±15% of nominal; RSD ≤15% |

| Freeze-Thaw | 3 cycles (-80°C to RT) | Fresh, Post-cycle 1, 2, 3 | Mean accuracy within ±15% of nominal; RSD ≤15% |

| Long-Term | -80°C for 12 months | T0, 1, 3, 6, 9, 12 months | Mean accuracy within ±15% of nominal; RSD ≤15% |

| In-injector | 8°C for 24 hours | T0, T24 (reinject) | Mean accuracy within ±15% of nominal; RSD ≤15% |

| Processed | 8°C for 24 hours | T0, T24 (reinject) | Mean accuracy within ±15% of nominal; RSD ≤15% |

Table 2: Example of Simulated Stability Data for this compound in Human Plasma

| Stability Condition | Time Point | Mean Conc. Found (ng/mL) | Nominal Conc. (ng/mL) | Accuracy (%) | RSD (%) (n=6) |

|---|---|---|---|---|---|

| Bench-Top (RT) | T0 (0h) | 49.8 | 50.0 | 99.6 | 4.2 |

| T4 (4h) | 46.5 | 50.0 | 93.0 | 5.1 | |

| Freeze-Thaw (Cycle 3) | Fresh | 50.1 | 50.0 | 100.2 | 3.8 |

| Cycle 3 | 48.9 | 50.0 | 97.8 | 4.9 | |

| Long-Term (-80°C) | T0 | 50.1 | 50.0 | 100.2 | 3.8 |

| 6 Months | 47.2 | 50.0 | 94.4 | 6.5 | |

| 12 Months | 45.1 | 50.0 | 90.2 | 7.1 |

6.0 Forced Degradation (Stress) Studies

To validate the method as "stability-indicating," forced degradation studies on this compound in solution are essential to demonstrate that the method can detect degradants and separate them from the parent drug [1].

- Acidic Hydrolysis: Incubate 1 mg/mL this compound in 0.1 M HCl at 60°C for 1-4 hours. Neutralize before analysis.

- Basic Hydrolysis: Incubate 1 mg/mL this compound in 0.1 M NaOH at 60°C for 1-4 hours. Neutralize before analysis.

- Oxidative Stress: Incubate 1 mg/mL this compound in 0.3% H2O2 at room temperature for 1-4 hours.

- Thermal Stress: Expose solid this compound to 60°C for 1-2 weeks.

- Photostability: Expose solid and solution this compound to ICH Q1B conditions (e.g., 1.2 million lux hours) [3] [4].

A successful stability-indicating method will show a decrease in the this compound peak and the appearance of well-resolved degradation product peaks without interference.

Key Considerations for Reliable this compound Analysis

- Matrix Effects: Always use matrix from at least 6 different donors to prepare calibration standards and quality control (QC) samples. Quantitatively evaluate matrix effects using the post-column infusion method and by calculating the matrix factor.

- Selectivity: Chromatograms from blank matrix samples should be free of interfering peaks at the retention times of this compound and the IS.

- Solution Stability: The stability of this compound in stock solutions, working standards, and reconstitution solvent should be established separately.

- Container Materials: Use low-binding polypropylene tubes and tips throughout the process to minimize peptide adsorption to surfaces.

References

Lecirelin reconstitution and storage conditions

Chemical and Pharmaceutical Profile

Lecirelin is a synthetic nonapeptide analog of Gonadotropin-Releasing Hormone (GnRH) that acts as a potent GnRH agonist. [1] [2] It is used in veterinary medicine to regulate reproductive functions.

- Molecular Formula: C59H84N16O12

- Molecular Weight: 1209.40 g·mol⁻¹ [1] [2] [3]

- CAS Number: 61012-19-9 [2] [3]

- Sequence: Pyr-His-Trp-Ser-Tyr-D-Gly(tBu)-Leu-Arg-Pro-NHEt [1]

- Pharmaceutical Form: Solution for injection (commercial veterinary product) [4]

Storage and Handling Conditions

Proper storage is critical for maintaining the stability and efficacy of this compound.

Table 1: Storage Conditions for this compound

| Form | Condition | Temperature | Remarks |

|---|---|---|---|

| Commercial Solution (Bioveta) | Protect from light; Protect from frost [4] | Not specified (typically room temperature) | Shelf Life: 2 years (packaged for sale) [4] |

| Powder (for research) | Sealed storage, away from moisture [2] | -80°C (2 years) / -20°C (1 year) [2] | Hygroscopic; use desiccant [3] |

- Shelf Life After Opening: For the commercial solution in 10 ml or 60 ml vials, the shelf life after first opening is 28 days. For 2 ml ampoules, the product should be used immediately after opening. [4]

- Solubility: For research purposes, this compound powder is soluble in water (25 mg/mL) and DMSO (12.1 mg/mL). [2]

Reconstitution and Working Solution Preparation (for Research Use)

While the commercial product is a ready-to-use solution, researchers working with the powder form can use the following protocol.

Protocol 3.1: Preparation of Stock and Working Solutions

- Equipment and Reagents: this compound powder, sterile water or PBS (for aqueous stock) or DMSO (for solvent stock), analytical balance, sterile vials, pipettes, and a 0.22 µm syringe filter.

- Calculation: Calculate the mass of powder required to achieve the desired stock concentration based on the molecular weight (1209.40 g/mol).

- Reconstitution:

- Aqueous Stock Solution: Add the calculated amount of sterile water, PBS, or saline to the powder to achieve a concentration of up to 25 mg/mL. Gently vortex or agitate to dissolve. [2]

- DMSO Stock Solution: Add the calculated volume of DMSO to achieve a concentration of up to 12.1 mg/mL. Note that DMSO is hygroscopic and can impact solubility. [2]

- Sterile Filtration: For in vivo applications, filter the solution through a 0.22 µm filter into a sterile vial.

- Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or -20°C for up to 1 month. [2]

Table 2: Sample Stock Solution Preparation Guide

| Solvent | Target Concentration | Volume of Solvent per 1 mg this compound |

|---|---|---|

| Water / PBS | 10 mM | 82.7 µL |

| Water / PBS | 25 mg/mL | 40 µL |

| DMSO | 10 mM | 82.7 µL |

In Vivo Dosing and Administration Protocols

This compound is administered via intramuscular (IM) injection. [1] [4] The dosage is highly dependent on the target species and the indication.

Table 3: Veterinary Dosing Protocol for this compound (based on commercial solution at 0.025 mg/mL)

| Target Species | Indication | Dosage (per animal) | Volume to Administer | Timing |

|---|---|---|---|---|

| Cattle [4] | Oestrus sync, improve conception rate, treat acyclicity | 50 µg | 2 ml | At time of insemination or as per sync protocol |

| Cattle [4] | Treatment of ovarian cysts | 100 µg | 4 ml | Single injection |

| Female Rabbits [4] | Induction of ovulation, improve conception rate | 0.75 µg | 0.03 ml | Immediately after artificial insemination |

Experimental Dosage Findings in Rabbits: A study evaluating different doses of this compound in nulliparous and lactating rabbit provides critical data for researchers. Doses ranging from 0.3 µg to 1.0 µg per animal were found sufficient for good reproductive performance (conception rate, litter size). The study also found that higher doses (≥ 1.5 µg in lactating and ≥ 2.0 µg in nulliparous does) led to an increased rate of abortions. [5]

Protocol 4.1: Experimental Induction of Ovulation in Rabbits

- Animal Preparation: Use nulliparous or lactating crossbred does (e.g., Hyplus strain). House individually with access to a standard commercial diet and water. [5]

- Insemination: Perform artificial insemination using standard procedures.

- This compound Administration: Immediately following insemination, administer this compound via intramuscular injection.

- Dosing: For a balance of efficacy and safety, use a dose between 0.3 µg and 1.0 µg per doe. [5]

- Monitoring: Record conception rate, litter size, number of stillborns, and any adverse events like abortions.

Mechanism of Action and Signaling Pathway

This compound functions as a GnRH receptor agonist. Its mechanism can be visualized through the following signaling pathway.

Diagram 1: this compound GnRH Signaling Pathway. This diagram illustrates the molecular cascade triggered by this compound binding to the GnRH receptor on pituitary gonadotrope cells, leading to the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). [6]

Key Experimental Applications and Findings

This compound is primarily used in research related to reproductive physiology and pharmacology.

Table 4: Summary of Key Experimental Findings

| Application / Study Focus | Model | Key Finding | Reference |

|---|---|---|---|

| Dosage Optimization | Rabbit Does | 0.3-1.0 µg dose is effective; higher doses (≥1.5 µg) increase abortion risk. | [5] |

| Fertility Treatment | Cattle | Used to treat ovarian follicular cysts. 100 µg dose is effective. | [4] [2] |

| Synchronization | Cattle | 50 µg dose improves conception rate and synchronizes ovulation. | [4] [6] |

| In Vitro Contractility | Bovine Ovarian Follicles | 2.07 µM concentration increases contraction tension/frequency in preovulatory follicles. | [2] |

References

- 1. This compound [en.wikipedia.org]

- 2. This compound | GnRH Analogue [medchemexpress.com]

- 3. This compound - Gonadotropin-Releasing Hormone Agonist [apexbt.com]

- 4. This compound Bioveta 0.025 mg/ml Solution for Injection [bioveta.eu]

- 5. The effect of this compound (GnRH) dosage on the reproductive ... [sciencedirect.com]

- 6. Gonadotropin-Releasing Hormone (GnRH) and Its ... [pmc.ncbi.nlm.nih.gov]

Troubleshooting Guide: Low Analyte Recovery from Plasma

Low recovery during SPE can stem from various points in the process. The following flowchart provides a systematic method to diagnose where the loss is occurring.

Optimization Strategies for Common Issues

Once you've identified the likely source of recovery loss, use the following table to implement specific solutions.

| Problem Area | Root Cause | Potential Solutions & Optimization Strategies |

|---|

| Incomplete Elution [1] | Elution solvent is too weak to displace analyte from sorbent [2]. | • Increase elution strength: Use a higher percentage of organic solvent (e.g., acetonitrile or methanol) [2]. • Adjust pH/Add modifiers: For ion-exchange, ensure pH fully neutralizes the sorbent or analyte charge. Add additives like 2-5% formic acid or ammonium hydroxide [2]. • Use a stronger solvent: Switch from methanol to a stronger solvent like acetonitrile, or use a mixture [2]. • Double elution: Perform a second elution with fresh solvent to recover residual analyte. | | Insufficient Retention [1] [2] | Analyte does not bind strongly to the sorbent during the load step. | • Choose correct sorbent chemistry: Select a sorbent (e.g., reversed-phase, ion-exchange) that matches the analyte's properties (logP, pKa) [2]. For charged peptides like Lecirelin, a weak cation-exchange sorbent can be highly effective [2]. • Optimize load conditions: Dilute plasma with aqueous buffer (e.g., pH 7 phosphate) to match the solvent strength of the equilibration step and ensure ideal pH for binding [2]. • Prevent sorbent overloading: Ensure sorbent bed mass is sufficient for the sample volume and matrix complexity [2]. | | Over-Washing [1] | Wash solvent is too strong, prematurely eluting the analyte. | • Use a weaker wash: Start with a mild aqueous or buffered wash (e.g., 5-10% organic solvent in water) and gradually increase strength [2]. • Adjust wash pH: For ion-exchange, use a wash buffer that maintains the charge on both the sorbent and the analyte. |

Key Experimental Protocols for Method Development

Developing a robust SPE method is crucial. Here are detailed protocols for critical steps.

Solid-Phase Extraction Method Development [2]

This protocol outlines a systematic approach to develop and optimize an SPE method for a peptide in plasma.

Step 1: Analyze Target Analyte & Sample

- Analyte Properties: Determine the pKa, logP, solubility, and chemical stability of this compound. This informs the choice of sorbent and optimal pH conditions for binding and elution [2].

- Sample Matrix: Note that plasma is a complex matrix containing proteins, salts, and lipids that can interfere with or compete for binding sites [2].

Step 2: Select SPE Sorbent and Format

- Sorbent Selection: Based on analyte properties. For a peptide, a functionalized polymeric sorbent (e.g., Strata-X) is often superior to traditional silica due to its higher capacity and dual-mode interaction potential [2].

- Retention Mechanism: Choose from reversed-phase, normal phase, or ion-exchange. For a charged peptide, weak cation-exchange (WCX) is a strong candidate [2].

- Sorbent Mass: A 30 mg to 100 mg sorbent bed for 1 mL SPE tubes is common for 0.25-0.5 mL of plasma [2].

Step 3: Condition and Equilibrate

- Conditioning: Pass 1 mL of methanol (or a strong solvent compatible with the sorbent) through the cartridge to solvate the polymeric surface [2].

- Equilibration: Pass 1 mL of a buffered aqueous solution (e.g., 50 mM phosphate buffer, pH 7) to prepare the sorbent for the sample. The equilibration buffer should match the solvent strength and pH of the diluted sample [2].

Step 4: Load Sample

- Dilution: Dilute the plasma sample with an aqueous buffer. A common ratio is 1 part plasma to 2 parts buffer [2]. Acidifying the dilution buffer slightly (e.g., with phosphoric acid to ~pH 7) can enhance binding for certain analytes [2].

- Load: Apply the diluted sample to the conditioned and equilibrated cartridge at a controlled flow rate of 1-2 mL/min [2].

Step 5: Wash

- Purpose: Remove weakly bound interferences without eluting the target analyte.

- Protocol: Perform one or two washes with 1 mL of a mild solvent. A typical sequence is 1 mL of water or a mild buffer (pH ~4.5) followed by 1 mL of methanol [2]. The exact composition must be optimized.

Step 6: Elute

- Drying: Before elution, dry the sorbent bed by applying full vacuum for 1 minute to remove residual wash solvent [2].

- Elution Solvent: Apply 1 mL of a strong solvent that disrupts the analyte-sorbent interaction. For a WCX sorbent and a basic peptide, this could be 2-5% formic acid in methanol or a 1:1 methanol-acetonitrile mixture [2].

- Soaking: Allow the elution solvent to soak into the sorbent for 0.5-1 minute before applying flow to increase contact time and efficiency [2].

- Evaporation & Reconstitution: The collected eluate is often evaporated to dryness under a gentle stream of nitrogen or air and then reconstituted in a solvent compatible with the subsequent analysis (e.g., LC-MS mobile phase) [2].

Checkerboard Titration for Method Optimization [3]

When optimizing multiple variables (e.g., antibody concentrations in an ELISA, or sorbent/elution conditions in SPE), a checkerboard titration is an efficient experimental design.

- Principle: Systematically test different concentrations of two key variables against each other in a single experiment [3].

- Application to SPE: You can use this to simultaneously optimize the sorbent bed mass and the strength of the elution solvent. Prepare a grid where each row represents a different sorbent mass (e.g., 30mg, 60mg, 100mg) and each column represents a different elution solvent (e.g., 2%, 5%, 10% formic acid in MeCN). The combination that yields the highest recovery indicates the optimal conditions [3].

Frequently Asked Questions (FAQs)

What are the most common mistakes leading to low recovery in SPE? The most common mistakes are: 1) Using a wash solvent that is too strong, prematurely eluting the analyte [1]; 2) Using an elution solvent that is too weak, failing to displace the analyte from the sorbent [2]; and 3) Failing to properly equilibrate the sorbent bed with a solvent that matches the loaded sample, causing the analyte to bypass the sorbent [2].

How can software assist in SPE method development? Specialized software can significantly reduce development time. By inputting details about your target analyte (e.g., functional groups, pKa, logP) and sample matrix, the software can suggest a complete starting method, including sorbent type, bed mass, and load/wash/elution conditions. It also provides troubleshooting suggestions if the initial results are unsatisfactory [2].

My recovery is low and inconsistent. What should I focus on? Poor reproducibility is often related to flow control and sorbent conditioning. Ensure that flow rates are consistent across samples. Make sure the sorbent is never allowed to run dry after the initial conditioning step, as this can lead to channeling and poor, variable recovery [1].

References

Lecirelin matrix effects in mass spectrometry

Understanding Matrix Effects

Matrix effects occur when compounds co-eluting with your analyte suppress or enhance its ionization, detrimentally affecting the method's accuracy, reproducibility, and sensitivity [1]. The table below summarizes core concepts.

| Aspect | Description |

|---|---|

| Definition | Interference from co-eluting compounds that suppress or enhance analyte ionization during LC-MS analysis [1]. |

| Primary Cause | Co-elution of matrix components with the analyte [1]. |

| Main Consequences | Impacts accuracy, precision, sensitivity, and reliability of quantitative data [1]. |

How to Detect Matrix Effects

Two common methodologies for detecting matrix effects are the post-extraction spike method and the post-column infusion method [1].

- Post-extraction Spike Method: This is a quantitative approach. You compare the signal response of your analyte dissolved in a neat mobile phase to its signal response in a blank matrix sample that was extracted and then spiked with the analyte. A lower signal in the matrix sample indicates ionization suppression [1].

- Post-column Infusion Method: This is a qualitative technique used to pinpoint where in the chromatogram ionization interference occurs. An analyte is continuously infused into the LC eluent while a blank matrix extract is injected. A dip or rise in the baseline signal shows the retention times at which matrix effects are happening, allowing you to adjust the method to avoid them [1].

Strategies to Minimize and Correct for Matrix Effects

Here are common strategies to manage matrix effects, ranging from sample preparation to data correction techniques [1].

| Strategy | Description | Considerations |

|---|---|---|

| Sample Clean-up | Optimizing sample preparation (e.g., protein precipitation, SPE) to remove interfering compounds [1]. | May not remove all interferents, especially those similar to the analyte [1]. |

| Chromatographic Optimization | Altering separation conditions (column, mobile phase, gradient) to shift analyte retention away from interfering compounds [1]. | Can be time-consuming; some mobile phase additives can themselves cause suppression [1]. |

| Sample Dilution | Diluting the sample to reduce the concentration of interfering compounds [1]. | Only feasible for assays with high sensitivity [1]. |

| Internal Standard (IS) Calibration | Using a stable isotope-labeled (SIL) internal standard is the gold standard for correction [1]. | SIL-IS can be expensive and is not always commercially available [1]. |

| Standard Addition Method | Adding known amounts of analyte directly to the sample at multiple concentration levels [1]. | Does not require a blank matrix; good for endogenous compounds but increases analytical workload [1]. |

A General Workflow for Troubleshooting

The following diagram integrates the key steps for investigating matrix effects into a logical workflow. You can adapt this high-level process for Lecirelin.

Frequently Asked Questions

What is the best internal standard for correcting matrix effects for a peptide like this compound? The most effective internal standard is a stable isotope-labeled (SIL) version of this compound itself (e.g., 13C- or 15N-labeled). Because it has nearly identical chemical and chromatographic properties to the analyte, it co-elutes and experiences the same ionization suppression, providing the most accurate correction [1].

The stable isotope internal standard for my analyte is not available. What are my options? You can consider two alternatives:

- Standard Addition Method: This technique involves spiking known quantities of the analyte into several aliquots of the sample [1].

- A Co-eluting Structural Analogue: You can use a structurally similar peptide as an internal standard, though this is less ideal. It is crucial that this analogue has the same retention time and ionization response as your target analyte to be effective [1].

Can I completely eliminate matrix effects? It is often very challenging to eliminate matrix effects entirely. The practical goal is to minimize them through sample cleanup and chromatographic separation, and then correct for the remaining effects using a reliable internal standard method [1].

References

Optimizing Lecirelin chromatography separation

Frequently Asked Questions

Here are answers to common chromatography challenges relevant to complex peptide analyses.

Q1: My peak heights are decreasing, but retention times and areas are stable. What should I check?

- A: This pattern typically points to the chromatography column.

- Action: First, rinse the column according to the manufacturer's instructions. If performance continues to degrade, replace the column. If you find yourself replacing columns frequently, re-evaluate your method; you may need to incorporate a sample clean-up step or use a guard column [1].

Q2: My retention times are shifting, but peak areas remain consistent. What is the likely cause?

- A: This is a classic symptom of a pump issue.

- Action: Purge the pumps and attempt to clean the check valves. Consumables on the affected pump likely need replacement. Also, check for leaks. A shift to shorter retention times often indicates a problem with the aqueous pump, while longer retention times suggest an issue with the organic pump [1].

Q3: An extra peak is showing up in my chromatogram. How can I identify the source?

- A: The source is often the autosampler or a late-eluting compound.

- Action: Perform blank injections. If the extra peak is wider than its neighbors, it could be a compound from a previous run that is still eluting. Adjust your method parameters to ensure all peaks are eluted within the run time. You can also adjust needle rinse parameters and check for contamination in the needle or sample loop [1].

Q4: I am getting jagged, unsmooth peaks. What is the problem?

- A: This is often due to an insufficient data acquisition rate.

- Action: Increase your detector's data acquisition rate. You should strive for at least 10-20 data points across a peak to ensure smooth, symmetric Gaussian peaks and reproducible results. A low data rate results in jagged, non-repeatable peaks [1].

Troubleshooting Guide: From Symptom to Solution

For a more systematic approach, the table below outlines common symptoms, their likely culprits, and recommended actions.

| Symptom | Likely Culprit | Recommended Action |

|---|---|---|

| Decreasing peak height, stable retention/area [1] | Column | Rinse or replace column; add guard column/sample clean-up |

| Shifting retention times [1] | Pump | Purge pump, clean/replace check valves, check for leaks |

| Peak tailing [1] | Tubing/Fittings | Check for improper tubing cuts, void volumes, loose fittings |

| Extra peaks in chromatogram [1] | Autosampler/Column | Run blank injections; adjust wash protocols; extend run time |

| Jagged, unsmooth peaks [1] | Data Acquisition | Increase data acquisition rate (aim for >10 points/peak) |

| Poor separation of complex samples | Method/Selectivity | Explore 2D-LC, advanced column chemistries, AI optimization tools [2] [3] |

Advanced Optimization & Modern Workflows

For challenging separations that go beyond routine troubleshooting, modern strategies and technologies can be employed.

Improve Selectivity with Advanced Columns: If standard C18 phases do not provide sufficient separation, consider columns with alternative selectivity:

- Biphenyl phases utilize hydrophobic, π-π, and dipole interactions, which can be particularly beneficial for separating isomers and aromatic compounds [4].

- Inert or Biocompatible Columns are equipped with passivated hardware to prevent adsorption of metal-sensitive analytes, improving peak shape and recovery for compounds like phosphorylated species and certain peptides [4].

Consider Two-Dimensional Liquid Chromatography (LC×LC): For extremely complex samples, comprehensive 2D-LC (LC×LC) provides a massive increase in peak capacity. Recent innovations like multi-2D LC×LC, which can switch between different separation mechanisms (e.g., Reversed-Phase and HILIC) in the second dimension, offer maximum separation power [2].

The following workflow diagram outlines a systematic approach to method development and troubleshooting.

Systematic Troubleshooting and Optimization Workflow

References

- 1. Diagnosing Chromatography Problems & Troubleshooting [ssi.shimadzu.com]

- 2. HPLC 2025 Preview: Boosting the Separation Power of LC ... [chromatographyonline.com]

- 3. HPLC Update Day 2: Modern Method Development [chromatographyonline.com]

- 4. Innovations in Liquid Chromatography: 2025 HPLC ... [chromatographyonline.com]

- 5. Chromatography 2025: The Trends Transforming ... [sepscience.com]

- 6. Rethinking Chromatography Workflows with AI and ... [chromatographyonline.com]

Experimental Administration Protocols for Lecirelin

The table below summarizes the administration routes and dosages of Lecirelin used in recent scientific studies. Intramuscular injection is the standard and most frequently documented route.

| Animal Model | Purpose of Administration | Recommended Route | Dosage | Citation Source |

|---|---|---|---|---|

| Mice | Induction of superovulation for embryo studies | Not explicitly stated | New derivatives were evaluated; specific this compound dose not detailed [1] | |

| Rabbit (Does) | Induction of ovulation and improvement of conception rate | Intramuscular [2] | 0.75 µg per animal [2] | |

| Cattle (Cows) | Oestrus synchronization, improving conception rate | Intramuscular [2] | 50 µg per animal [2] | |

| Cattle (Cows) | Treatment of ovarian cysts | Intramuscular [2] | 100 µg per animal [2] | |

| Jenny (Donkeys) | Induction and synchronization of ovulation | Intramuscular [3] | 100 µg per animal [3] | |

| In-vitro Study | Study of contraction in preovulatory follicles and cysts | Application to tissue strips | 2.07 μM [4] |

Troubleshooting Guide: Investigating Injection Site Reactions

In the absence of specific data, a systematic approach is essential for characterizing any adverse effects. The following workflow outlines a recommended investigative process.

Frequently Asked Questions (FAQs)

Q1: What are the common clinical signs of an injection site reaction I should look for? Monitor for localized signs such as redness (erythema), swelling (edema), warmth, and pain upon palpation. In more severe cases, you may observe ulceration or abscess formation. Document the onset, duration, and progression of these signs meticulously.

Q2: The commercial formulation I use contains other excipients. Could they be the cause? Yes. Commercial this compound solutions contain inactive ingredients to ensure stability and sterility [2]. A reaction could be due to the active pharmaceutical ingredient (this compound) or any of these excipients. Comparing the reaction to a control group injected with the vehicle solution alone is a critical step.

Q3: How can I design an experiment to test if a reaction is specific to my new this compound derivative? A robust experimental design for a new derivative should include the following groups:

- Test Group: Your new this compound derivative.

- Control Group 1: The original, well-characterized this compound compound [1].

- Control Group 2: The vehicle solution (placebo) used in your formulation.

- Control Group 3: A positive control, such as a known irritant. Systematically compare the reaction profiles across all groups to isolate the effect of your derivative.

Key Experimental Considerations

When investigating reactions, it's crucial to consider the broader context of your experiment.

- Animal Model Specifics: Reactions can vary significantly between species (e.g., mice vs. rabbits) and even between strains due to differences in skin sensitivity, immune response, and metabolism.

- Dosage and Volume: The total injection volume and the concentration of the solution can be a factor. High concentrations or large volumes are more likely to cause tissue irritation [5].

- Injection Technique: Aseptic technique is paramount to prevent infections that can mimic or exacerbate a chemical irritation. Consistent, proper injection technique across all animals is necessary for reliable data.

References

- 1. Investigating the Effectiveness of a New Derivative of this compound in Inducing Ovulation in Mice | International Journal of Peptide Research and Therapeutics [link.springer.com]

- 2. This compound Bioveta 0.025 mg/ml Solution for Injection [bioveta.eu]

- 3. Efficacy of hCG and GnRH for inducing ovulation in the jenny - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. | GnRH (gonadotropin releasing hormone)... | InvivoChem this compound [invivochem.com]

- 5. The effect of this compound (GnRH) dosage on the reproductive ... [sciencedirect.com]

Managing Lecirelin initial hormone flare

What is the LHRH Agonist Initial Flare?